3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide
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Overview
Description
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide is a complex organic compound that features a triazolo-pyridazine core fused with a cycloheptathiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps include:
Formation of the triazolo-pyridazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate nitriles.
Introduction of the methoxy group: This is usually done via methylation reactions using reagents like methyl iodide.
Formation of the cycloheptathiazole ring: This involves the cyclization of appropriate thioamide precursors.
Coupling of the two moieties: The final step involves coupling the triazolo-pyridazine core with the cycloheptathiazole ring through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: Its stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,6-diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole
- 2,6-bis(1,2,3-triazol-4-yl)pyridine
- 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo
Uniqueness
3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide is unique due to its combination of a triazolo-pyridazine core with a cycloheptathiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H20N6O2S |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H20N6O2S/c1-25-16-10-8-14-21-20-13(23(14)22-16)7-9-15(24)19-17-18-11-5-3-2-4-6-12(11)26-17/h8,10H,2-7,9H2,1H3,(H,18,19,24) |
InChI Key |
CYCAQNWXUGLNHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=C(S3)CCCCC4)C=C1 |
Origin of Product |
United States |
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